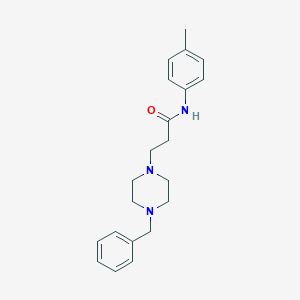
1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine typically involves the acylation of piperazine with 3,5-dimethoxybenzoyl chloride and 2-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions may include:
- Solvent: Dichloromethane or chloroform
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield 3,5-dimethoxybenzoic acid and 2-methoxybenzoic acid.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine depends on its specific biological target. In general, piperazine derivatives can interact with various molecular targets, such as enzymes, receptors, or ion channels. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzoyl)piperazine
- 1-(2,4-Dimethoxybenzoyl)piperazine
- 1-(3,5-Dimethoxyphenyl)piperazine
Uniqueness
1-(3,5-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is unique due to the presence of two different methoxybenzoyl groups attached to the piperazine ring. This structural feature may impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-16-12-15(13-17(14-16)27-2)20(24)22-8-10-23(11-9-22)21(25)18-6-4-5-7-19(18)28-3/h4-7,12-14H,8-11H2,1-3H3 |
InChI Key |
PSAIYBQGWPCVCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[benzyl(ethyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248297.png)

![3-[4-(2-Hydroxy-ethyl)-piperazin-1-yl]-N-o-tolyl-propionamide](/img/structure/B248301.png)

![3-[butyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248303.png)
![3-[benzyl(methyl)amino]-N-(2-methylphenyl)propanamide](/img/structure/B248305.png)

![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-4-piperidinecarboxylate](/img/structure/B248311.png)

![3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248314.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B248320.png)

![3-[benzyl(2-hydroxyethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248323.png)
